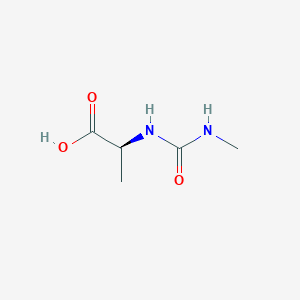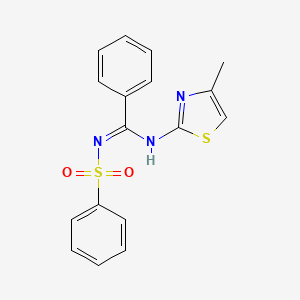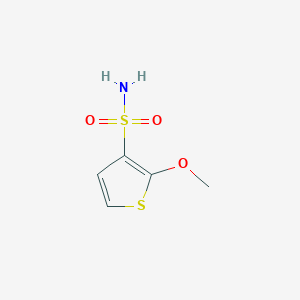
2-Methoxythiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxythiophene-3-sulfonamide is a chemical compound with the CAS Number: 2193067-64-8 . It has a molecular weight of 193.25 and its IUPAC name is 2-methoxythiophene-3-sulfonamide .
Molecular Structure Analysis
The InChI code for 2-Methoxythiophene-3-sulfonamide is 1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
2-Methoxythiophene-3-sulfonamide is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Chemical Properties
“2-Methoxythiophene-3-sulfonamide” is a chemical compound with the CAS Number: 2193067-64-8. It has a molecular weight of 193.25 and is typically stored at room temperature. It is usually available in powder form .
Synthesis of Sulfonimidates
Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates in the synthesis of other important organosulfur compounds. “2-Methoxythiophene-3-sulfonamide” could potentially be used in the synthesis of sulfonimidates .
Precursor for Polymers
Sulfonimidates, which can be synthesized from “2-Methoxythiophene-3-sulfonamide”, have been utilized as precursors for polymers .
Sulfoximine and Sulfonimidamide Drug Candidates
Sulfonimidates have also been used to create sulfoximine and sulfonimidamide drug candidates .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Synthesis of Thiophene Derivatives
“2-Methoxythiophene-3-sulfonamide” could potentially be used in the synthesis of thiophene derivatives .
Mecanismo De Acción
Target of Action
2-Methoxythiophene-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .
Mode of Action
Sulfonamides, including 2-Methoxythiophene-3-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which inhibits their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methoxythiophene-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of 2-Methoxythiophene-3-sulfonamide is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a decrease in the number of bacteria, helping to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxythiophene-3-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the residues of sulfonamides and their metabolites in the aquatic environment can pose serious threats to ecosystems and human health
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, which would include 2-Methoxythiophene-3-sulfonamide, have been of interest to a growing number of scientists as potential biologically active compounds . They have been used in various fields such as organic synthesis and materials science . Therefore, future research could focus on exploring the biological activity and potential applications of 2-Methoxythiophene-3-sulfonamide.
Propiedades
IUPAC Name |
2-methoxythiophene-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQWMWVESTUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxythiophene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




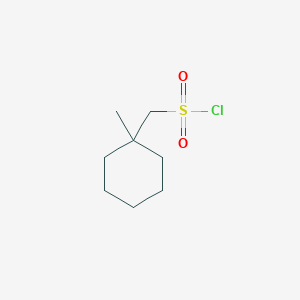
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)
![(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2416416.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)
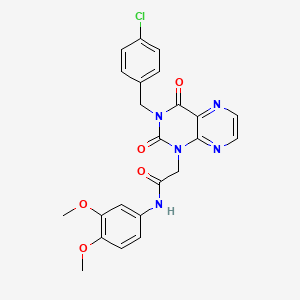
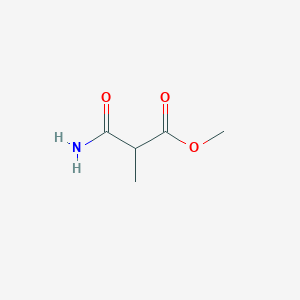
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)


